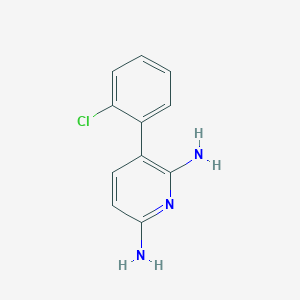
3-(2-chlorophenyl)pyridine-2,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)pyridine-2,6-diamine is a chemical compound known for its unique structure and properties It consists of a pyridine ring substituted with a 2-chlorophenyl group and two amino groups at positions 2 and 6
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)pyridine-2,6-diamine typically involves the reaction of 2-chlorobenzonitrile with 2,6-diaminopyridine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the 2-chlorobenzonitrile is reacted with 2,6-diaminopyridine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-chlorophenyl)pyridine-2,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where the chlorine atom or amino groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
3-(2-chlorophenyl)pyridine-2,6-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be studied for its interactions with biological targets and its effects on cellular processes.
Medicine: Research into the compound’s pharmacological properties may lead to the development of new therapeutic agents. Its structure can be modified to enhance its efficacy and reduce potential side effects.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity
Mécanisme D'action
The mechanism of action of 3-(2-chlorophenyl)pyridine-2,6-diamine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-chlorophenyl)diazenylpyridine-2,6-diamine: Shares structural similarities but has different functional groups, leading to distinct properties and applications.
2-(3-chlorophenyl)pyridine: Another related compound with a different substitution pattern on the pyridine ring.
Uniqueness
3-(2-chlorophenyl)pyridine-2,6-diamine is unique due to its specific substitution pattern and the presence of both amino groups and a chlorophenyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C11H10ClN3 |
|---|---|
Poids moléculaire |
219.67 g/mol |
Nom IUPAC |
3-(2-chlorophenyl)pyridine-2,6-diamine |
InChI |
InChI=1S/C11H10ClN3/c12-9-4-2-1-3-7(9)8-5-6-10(13)15-11(8)14/h1-6H,(H4,13,14,15) |
Clé InChI |
ZMPVRTURCYLHBG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=C(N=C(C=C2)N)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















